Fmoc-d-glu(otbu)-opfp
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Description
Fmoc-d-glu(otbu)-opfp, also known as this compound, is a useful research compound. Its molecular formula is C30H26F5NO6 and its molecular weight is 591.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-D-Glu(OtBu)-OPfp, also known as N-α-Fmoc-D-glutamic acid γ-t.-butyl ester , is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in a peptide chain that it helps to build. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein or peptide.
Mode of Action
this compound interacts with its targets (amino acids) through a process known as Fmoc solid-phase peptide synthesis . In this process, the compound facilitates the coupling of the glutamic acid into peptide sequences . After the condensation of the side-chain carboxy with an appropriate amine or alcohol, the γ-amino and carboxy functions can be selectively unmasked .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of peptides. The compound aids in the formation of branched esters, amides, lactams, and lactones containing the glutamyl unit . These complex structures are crucial in the formation of proteins, which play various roles in biological systems.
Result of Action
The result of this compound’s action is the successful synthesis of peptide sequences . This includes the creation of branched esters, amides, lactams, and lactones containing the glutamyl unit . These structures are integral to the formation of proteins, which are essential for numerous biological functions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored below +30°C to maintain its stability. Furthermore, the reaction suitability is specific to Fmoc solid-phase peptide synthesis . Therefore, the conditions under which this synthesis occurs can impact the compound’s efficacy.
Properties
IUPAC Name |
5-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F5NO6/c1-30(2,3)42-21(37)13-12-20(28(38)41-27-25(34)23(32)22(31)24(33)26(27)35)36-29(39)40-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,36,39)/t20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDYQYOPUBOMTR-HXUWFJFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F5NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692813 |
Source
|
Record name | 5-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200616-21-3 |
Source
|
Record name | D-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1,1-dimethylethyl) 1-(pentafluorophenyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200616-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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